4-Isobutyrylbenzoic acid
Overview
Description
4-Isobutyrylbenzoic acid is an organic compound with the molecular formula C₁₁H₁₂O₃ It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an isobutyryl group
Scientific Research Applications
4-Isobutyrylbenzoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
4-Isobutyrylbenzoic acid should be handled with care. It is advised to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . In case of skin contact, wash immediately with plenty of soap and water . In case of eye contact, bathe the eye with running water for 15 minutes . If ingested, wash out the mouth with water and consult a doctor .
Mechanism of Action
Target of Action
It is known that benzoate compounds, such as 4-isobutyrylbenzoic acid, are often used as intermediates in the synthesis of other compounds .
Mode of Action
As an intermediate in chemical synthesis, it likely interacts with other compounds to form new products .
Biochemical Pathways
It’s worth noting that the biosynthesis of phenolic compounds, such as hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives, is a crucial pathway in many organisms .
Pharmacokinetics
It’s known that the compound is soluble in dmso, which could potentially impact its bioavailability .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely in the formation of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isobutyrylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzoic acid with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutyrylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
Benzoic Acid: The parent compound, differing by the absence of the isobutyryl group.
4-Acetylbenzoic Acid: Similar structure but with an acetyl group instead of an isobutyryl group.
4-Propionylbenzoic Acid: Contains a propionyl group in place of the isobutyryl group.
Uniqueness: 4-Isobutyrylbenzoic acid is unique due to the presence of the isobutyryl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
4-(2-methylpropanoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLICZDVBYUMMAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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